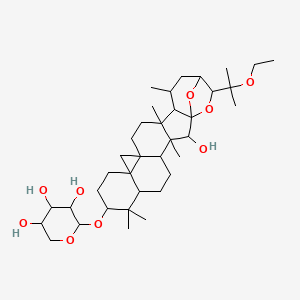

25-O-ethylcimigenol-3-O-beta-D-xylopyranoside

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-[[22-(2-ethoxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H60O9/c1-9-43-32(5,6)28-21-16-19(2)27-33(7)14-15-36-18-35(36)13-12-24(44-29-26(40)25(39)20(38)17-42-29)31(3,4)22(35)10-11-23(36)34(33,8)30(41)37(27,45-21)46-28/h19-30,38-41H,9-18H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZRKSYGQQRODJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C)C1C2CC(C3C4(CCC56CC57CCC(C(C7CCC6C4(C(C3(O2)O1)O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H60O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

25-O-ethylcimigenol-3-O-beta-D-xylopyranoside: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-O-ethylcimigenol-3-O-beta-D-xylopyranoside is a cycloartane (B1207475) triterpenoid (B12794562) glycoside that has garnered interest within the scientific community for its notable cytotoxic activities against various cancer cell lines. As a member of the cimigenol (B190795) glycoside family, it is part of a larger group of natural products known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. This technical guide provides an in-depth overview of its natural source, a detailed methodology for its isolation and purification, and a summary of its biological activity, with a focus on its potential as an anticancer agent.

Natural Source

The primary natural source of this compound is the roots and rhizomes of Actaea asiatica H. Hara (formerly known as Cimicifuga asiatica), a perennial herb belonging to the Ranunculaceae family.[1] This plant is predominantly found in the north temperate zone and has a history of use in traditional Chinese medicine for treating ailments such as inflammation, pain, and fever.[1] Phytochemical investigations into Actaea species have revealed a rich composition of cycloartane triterpene glycosides, which are considered to be the major bioactive constituents.[1][2][3]

Isolation and Purification

The isolation of this compound from Actaea asiatica involves a multi-step process of extraction and chromatography. The following protocol is adapted from established methodologies for the isolation of cycloartane triterpene glycosides from this plant source.[3]

Experimental Protocol:

1. Plant Material and Extraction:

-

Air-dried and powdered rhizomes of Actaea asiatica (e.g., 6.8 kg) are extracted with 95% ethanol (B145695) (e.g., 20 L) three times, with each extraction lasting for 2 hours.[3]

-

The ethanol is removed under reduced pressure to yield a crude extract (e.g., 879 g).[3]

-

The resulting residue is suspended in water and subjected to sequential partitioning with petroleum ether, ethyl acetate (B1210297) (EtOAc), acetone, and n-butanol (n-BuOH).[3]

2. Chromatographic Purification:

-

The ethyl acetate fraction, which is typically enriched with triterpenoid glycosides, is subjected to column chromatography on a silica (B1680970) gel column (100–200 mesh).[3]

-

A stepwise gradient elution is employed, starting with 100% dichloromethane (B109758) (CH₂Cl₂) and gradually increasing the polarity with methanol (B129727) (MeOH).[3]

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are pooled.

-

Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

The structure of this compound is confirmed through spectroscopic analysis, including Infrared (IR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, HMQC, HMBC, ¹H-¹H COSY, and NOESY).[1]

Quantitative Data

The following table summarizes the key quantitative data for this compound, including its molecular information and cytotoxic activity.

| Parameter | Value | Reference |

| Molecular Formula | C₃₇H₆₀O₉ | [1] |

| Molecular Weight | 648.87 g/mol | |

| IC₅₀ (HepG2) | 11.79 µM | [1] |

| IC₅₀ (MCF-7) | 11.99 µM | [1] |

Biological Activity and Signaling Pathways

This compound has demonstrated significant cytotoxic activity against human cancer cell lines, specifically hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells.[1][4] While the precise signaling pathway for this ethyl-derivative has not been fully elucidated, the mechanisms of action for structurally similar cimigenol glycosides suggest a likely pathway involving the induction of apoptosis.

Based on studies of related compounds, the proposed cytotoxic mechanism of this compound likely involves the activation of the intrinsic apoptotic pathway. This pathway is characterized by the following key events:

-

Induction of Apoptosis: The compound is hypothesized to trigger programmed cell death in cancer cells.

-

Mitochondrial Membrane Disruption: It may lead to the loss of mitochondrial membrane potential.

-

Caspase Activation: This is a crucial step in the execution phase of apoptosis, leading to the cleavage of cellular substrates.

-

Regulation of Apoptotic Proteins: The compound may modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Visualizations

Isolation Workflow

Caption: Isolation and purification workflow for this compound.

Proposed Cytotoxic Signaling Pathway

Caption: Proposed apoptotic signaling pathway activated by the compound in cancer cells.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Actaticas A−G, Cycloartane Triterpenes From Actaea asiatica With Their Antiproliferative Activity [frontiersin.org]

- 3. Actaticas A−G, Cycloartane Triterpenes From Actaea asiatica With Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biocat.com [biocat.com]

An In-depth Technical Guide to 25-O-ethylcimigenol-3-O-beta-D-xylopyranoside: Discovery, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, structural characterization, and cytotoxic activity of the cycloartane (B1207475) triterpenoid (B12794562) glycoside, 25-O-ethylcimigenol-3-O-beta-D-xylopyranoside. This natural product, isolated from the roots and rhizomes of Actaea asiatica, has demonstrated notable cytotoxic effects against human cancer cell lines, suggesting its potential as a lead compound in oncology drug discovery. This document details the available data on its chemical properties, isolation, structure elucidation, and biological evaluation, presenting quantitative data in structured tables and outlining key experimental methodologies. Furthermore, logical workflows and a hypothetical mechanism of action are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising molecule.

Introduction

This compound is a naturally occurring triterpenoid glycoside belonging to the cycloartane family.[1][2] First isolated from the roots and rhizomes of the medicinal plant Actaea asiatica, this compound has garnered interest within the scientific community due to its significant cytotoxic properties.[3][4] Structurally, it features a complex polycyclic aglycone, cimigenol, substituted with an ethyl group at the C-25 position and a beta-D-xylopyranoside moiety at the C-3 position. The presence of these specific functional groups is believed to contribute to its biological activity. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers exploring its therapeutic potential.

Discovery and Physicochemical Properties

This compound was first reported as a new natural product in 2006.[3] Its discovery was the result of phytochemical investigations into the bioactive constituents of Actaea asiatica, a plant with a history of use in traditional medicine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₇H₆₀O₉ | [5] |

| Molecular Weight | 648.87 g/mol | [5] |

| Class | Cycloartane Triterpenoid Glycoside | [1][2] |

| Source Organism | Actaea asiatica | [3][4] |

Experimental Protocols

Isolation and Purification

While the specific, detailed protocol for the isolation of this compound from the original 2006 publication is not fully available in the public domain, a representative methodology for the isolation of similar cycloartane triterpenes from Actaea asiatica has been documented and is outlined below.[6] This process typically involves solvent extraction followed by multi-step chromatographic separation.

General Isolation Protocol for Cycloartane Triterpenoids from Actaea asiatica

-

Extraction: The air-dried and powdered rhizomes of Actaea asiatica are extracted exhaustively with 95% ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.[6]

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their solubility.[6]

-

Column Chromatography: The bioactive fraction (typically the EtOAc or n-BuOH fraction for glycosides) is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., dichloromethane-methanol or chloroform-methanol) to yield several sub-fractions.[6]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The sub-fractions containing the compounds of interest are further purified by reversed-phase preparative HPLC (RP-HPLC) using a suitable solvent system (e.g., acetonitrile-water or methanol-water) to afford the pure compound.[6]

Caption: General workflow for the isolation of cycloartane triterpenoids.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of modern spectroscopic techniques.[2][3]

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyl (-OH) and glycosidic linkages.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the precise molecular formula of the compound.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the complete connectivity of the atoms and the stereochemistry of the molecule.[2][3]

Cytotoxicity Assay

The cytotoxic activity of this compound was evaluated against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

MTT Assay Protocol

-

Cell Seeding: Human cancer cells (e.g., HepG2 and MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Biological Activity and Quantitative Data

Table 2: Cytotoxic Activity of a Structurally Related Cycloartane Triterpenoid Saponin (Asiaticoside B) from Actaea asiatica

| Cell Line | IC₅₀ (µM) | Reference |

| HepG2 (Human Hepatoma) | 9.74 | [8] |

| MCF-7 (Human Breast Adenocarcinoma) | 8.32 | [8] |

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action and the signaling pathways modulated by this compound have not yet been elucidated. However, based on its cytotoxic activity, it is plausible that the compound induces apoptosis in cancer cells. Many cytotoxic natural products exert their effects through the activation of intrinsic or extrinsic apoptotic pathways.

Below is a diagram illustrating a hypothetical signaling pathway for a cytotoxic compound that induces apoptosis.

References

- 1. New Anti-angiogenic Leading Structure Discovered in the Fruit of Cimicifuga yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asiaticoside B | CAS:125265-68-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Collection - Cytotoxic Cycloartane Triterpene Saponins from Actaea asiatica - Journal of Natural Products - Figshare [figshare.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. Actaticas A−G, Cycloartane Triterpenes From Actaea asiatica With Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tech.snmjournals.org [tech.snmjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

Spectroscopic and Biological Profile of 25-O-ethylcimigenol-3-O-beta-D-xylopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data, isolation protocols, and cytotoxic activity of the cycloartane (B1207475) triterpene glycoside, 25-O-ethylcimigenol-3-O-beta-D-xylopyranoside. This compound, isolated from the rhizomes of Actaea asiatica, has demonstrated notable cytotoxic effects against human cancer cell lines, suggesting its potential as a lead compound in oncological drug development. This document compiles available spectroscopic data, details a representative experimental protocol for its isolation and characterization, and elucidates the proposed mechanism of its cytotoxic action through signaling pathway diagrams.

Introduction

This compound is a novel 9,19-cycloartane triterpene glycoside first identified in Actaea asiatica (formerly Cimicifuga asiatica)[1][2]. Its structure was elucidated through extensive spectroscopic analysis, including Infrared (IR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Nuclear Magnetic Resonance (NMR) spectroscopy[1][2]. As a member of the cycloartane triterpenoid (B12794562) class, this compound has garnered interest for its potential pharmacological activities, particularly its cytotoxicity against cancer cells[1][2]. This guide aims to consolidate the available technical information for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. While the complete numerical spectroscopic data from the primary literature is not fully available in the public domain, this section outlines the key expected spectroscopic features and presents data for a closely related compound for comparative purposes. The molecular formula for this compound has been reported as C₃₇H₆₀O₉, with a corresponding molecular weight of 648.87 g/mol .

2.1. Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the elemental composition and exact mass of a compound.

| Parameter | Value | Reference |

| Molecular Formula | C₃₇H₆₀O₉ | [1][2] |

| Molecular Weight | 648.87 | [1][2] |

| Ionization Mode | ESI | [1][2] |

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the carbon-hydrogen framework of a molecule. The following table presents the expected chemical shifts for the xylopyranoside moiety, a key structural component of the title compound.

Table 1: Representative ¹³C and ¹H NMR Spectroscopic Data for a β-D-xylopyranoside Moiety

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) |

| 1' | ~105 | ~4.3 (d, J ≈ 7.5 Hz) |

| 2' | ~75 | ~3.2 (dd, J ≈ 8.5, 7.5 Hz) |

| 3' | ~78 | ~3.4 (t, J ≈ 8.5 Hz) |

| 4' | ~71 | ~3.6 (m) |

| 5' | ~67 | ~3.1 (dd, J ≈ 11.5, 8.0 Hz), ~3.9 (dd, J ≈ 11.5, 5.0 Hz) |

Note: The exact chemical shifts for this compound are not available in the provided search results. The data presented is representative of a typical β-D-xylopyranoside unit attached to an aglycone and may vary slightly for the specific compound.

Experimental Protocols

The isolation and purification of this compound from Actaea asiatica involves a multi-step process. The following is a representative protocol based on established methods for the isolation of cycloartane triterpenoids from this plant genus[3][4][5].

3.1. Extraction and Isolation

-

Plant Material and Extraction : Air-dried and powdered rhizomes of Actaea asiatica (e.g., 6.8 kg) are extracted exhaustively with 95% ethanol (B145695) (e.g., 3 x 20 L, 2 hours each extraction) at room temperature[3][4]. The solvent is then removed under reduced pressure to yield a crude extract[3][4].

-

Solvent Partitioning : The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their solubility[3][4].

-

Column Chromatography : The ethyl acetate fraction, which is typically rich in triterpenoid glycosides, is subjected to column chromatography on silica (B1680970) gel[3][4]. A gradient elution system, for example, starting with 100% dichloromethane (B109758) and gradually increasing the polarity with methanol, is used to separate the compounds into several fractions[3][4].

-

Further Purification : Fractions containing the target compound are further purified using repeated column chromatography on silica gel, reversed-phase (C18) silica gel, and/or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound[1][3][4].

3.2. Structural Elucidation

The structure of the purified compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry : HRESIMS is used to determine the exact mass and molecular formula.

-

NMR Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of protons and carbons, and to determine the stereochemistry of the molecule.

-

Infrared Spectroscopy : IR spectroscopy is used to identify the presence of functional groups such as hydroxyls, ethers, and carbonyls.

3.3. Cytotoxicity Assay

The cytotoxic activity of this compound against cancer cell lines such as HepG2 (human liver cancer) and MCF-7 (human breast cancer) can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[5].

-

Cell Culture : HepG2 and MCF-7 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂[5].

-

Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 hours)[5].

-

MTT Assay : After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan (B1609692) crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm)[5].

-

Data Analysis : The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizations: Workflows and Signaling Pathways

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

4.2. Proposed Cytotoxic Signaling Pathway

Based on studies of related cycloartane triterpenoids, the cytotoxic effect of this compound in cancer cells like MCF-7 is proposed to be mediated through the induction of apoptosis via a p53-dependent mitochondrial pathway[6].

Conclusion

This compound represents a promising natural product with demonstrated cytotoxic activity. This technical guide consolidates the available spectroscopic information, provides a representative experimental protocol for its isolation and analysis, and visualizes its proposed mechanism of action. Further research is warranted to fully elucidate its spectroscopic properties, explore its therapeutic potential, and understand the detailed molecular interactions governing its biological activity. The information presented herein serves as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and oncology.

References

- 1. Synthetic triterpenoids inhibit growth, induce apoptosis and suppress pro-survival Akt, mTOR and NF-{kappa}B signaling proteins in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Cytotoxic Cycloartane Triterpene Saponins from Actaea asiatica - Journal of Natural Products - Figshare [figshare.com]

- 3. Frontiers | Actaticas A−G, Cycloartane Triterpenes From Actaea asiatica With Their Antiproliferative Activity [frontiersin.org]

- 4. Actaticas A−G, Cycloartane Triterpenes From Actaea asiatica With Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Technical Guide to the Mechanism of Action of 25-O-ethylcimigenol-3-O-beta-D-xylopyranoside

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary guide to the potential mechanism of action of 25-O-ethylcimigenol-3-O-beta-D-xylopyranoside based on studies of structurally analogous compounds. As of the latest literature review, detailed mechanistic studies specifically on this compound are limited. The information herein is intended to serve as a foundational resource to guide future research and drug development efforts.

Introduction

This compound is a triterpenoid (B12794562) glycoside isolated from the roots of plants such as Actaea asiatica. While its specific biological activities are still under investigation, preliminary data suggests it possesses notable cytotoxicity against human cancer cell lines, including HepG2 (liver carcinoma) and MCF-7 (breast cancer). Structurally similar compounds, such as 23-O-acetylcimigenol-3-O-beta-D-xylopyranoside and 24-O-acetylcimigenol-3-O-beta-D-xylopyranoside, have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[1][2][3][4][5] This guide synthesizes the available information on these related compounds to propose a potential mechanism of action for this compound and to provide a framework for its further investigation.

Quantitative Data from Analogous Compounds

The following table summarizes the cytotoxic activities of triterpenoid glycosides structurally related to this compound. This data provides a benchmark for assessing the potential potency of the target compound.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| 23-O-acetylcimigenol-3-O-beta-D-xylopyranoside | HepG2 | MTT | 16 µmol/L | [2][3] |

| 24-O-acetylcimigenol-3-O-beta-D-xylopyranoside | HepG2 | MTT | 13 µmol/L | [4][5] |

Postulated Mechanism of Action

Based on the findings for its structural analogs, this compound is hypothesized to exert its cytotoxic effects through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

The apoptotic pathway is a critical target for many anti-cancer agents. Studies on 23-O-acetylcimigenol-3-O-beta-D-xylopyranoside have shown that it induces apoptosis in HepG2 cells through the activation of the caspase family of proteases.[1][2][3] This process is believed to involve the regulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][2][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

Cell Cycle Arrest

In addition to apoptosis, related compounds have been observed to induce cell cycle arrest at the G2/M phase.[1][2][3] This is often associated with the downregulation of key cell cycle regulatory proteins, such as Cdc2 (also known as Cdk1) and Cyclin B.[1][2][3] By arresting the cell cycle at this checkpoint, the compound prevents cancer cells from undergoing mitosis, thereby inhibiting their proliferation.

Experimental Protocols for Further Investigation

To validate the hypothesized mechanisms of action for this compound, the following experimental protocols, based on methodologies used for its analogs, are recommended.

Cell Viability and Cytotoxicity (MTT Assay)

This assay is used to determine the concentration-dependent cytotoxic effect of the compound.

-

Cell Seeding: Plate HepG2 or MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can then be calculated.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the effect of the compound on cell cycle distribution.

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

-

Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% ice-cold ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified.[6]

Analysis of Apoptotic Proteins (Western Blot)

This technique is used to measure the expression levels of key apoptotic regulatory proteins.

-

Protein Extraction: Treat cells with the compound, lyse the cells, and extract the total protein.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.[7][8]

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7][8]

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases, such as caspase-3 and caspase-7.

-

Cell Lysis: Treat cells with the compound and then lyse them according to the assay kit manufacturer's instructions.

-

Substrate Addition: Add a luminogenic or colorimetric caspase substrate (e.g., containing the DEVD sequence for caspase-3/7) to the cell lysate.[9][10]

-

Signal Measurement: Incubate and measure the resulting luminescent or colorimetric signal, which is proportional to the caspase activity.[9][10]

Experimental Workflow

The following diagram illustrates a logical workflow for the preliminary investigation of the mechanism of action of this compound.

Conclusion and Future Directions

The preliminary evidence from structurally related compounds strongly suggests that this compound holds promise as a cytotoxic agent with the potential to induce apoptosis and cell cycle arrest in cancer cells. The proposed mechanisms of action, involving the modulation of the Bcl-2 protein family, activation of caspases, and downregulation of cell cycle regulators, provide a solid foundation for future research.

Drug development professionals are encouraged to pursue the experimental protocols outlined in this guide to confirm these hypotheses and to further elucidate the specific molecular targets of this compound. Further studies should also explore its efficacy in other cancer cell lines, its potential for in vivo activity, and its safety profile. A deeper understanding of its mechanism of action will be crucial for its potential development as a novel therapeutic agent.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. [Cytotoxicity and mechanism of 23-O-acetylcimigenol-3-O-beta-D-xylopyranoside on HepG2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 7. researchgate.net [researchgate.net]

- 8. Western Blot Analysis of Bcl-2, Bax, Cytochrome C, Caspase-9, Caspase-3 Expression [bio-protocol.org]

- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

In-Depth Technical Guide on the Cytotoxic Activity of Cimigenol Glycosides on Cancer Cells, with a Focus on 25-O-ethylcimigenol-3-O-beta-D-xylopyranoside

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the cytotoxic activity of 25-O-ethylcimigenol-3-O-beta-D-xylopyranoside is limited in publicly accessible literature. This guide provides a comprehensive overview based on the known activities of structurally related cimigenol (B190795) glycosides. The information presented herein is intended to serve as a scientific reference and guide for future research.

Introduction

Triterpenoid (B12794562) glycosides isolated from plants of the Cimicifuga (Actaea) species have garnered significant interest in oncology research due to their potential cytotoxic effects on various cancer cell lines. These natural products, characterized by a cycloartane (B1207475) scaffold, have demonstrated the ability to inhibit cancer cell growth and induce apoptosis. While specific data on this compound is sparse, it is known to exhibit notable cytotoxicity against HepG2 (human liver cancer) and MCF-7 (human breast cancer) cell lines[1]. This document synthesizes the available information on closely related cimigenol derivatives to provide a detailed understanding of their anticancer potential, mechanisms of action, and the experimental approaches used for their evaluation.

Quantitative Data: Cytotoxic Activity of Cimigenol Glycosides

The cytotoxic effects of various cimigenol derivatives have been quantified across multiple cancer cell lines, primarily through the determination of IC50 values (the concentration of a compound that inhibits cell growth by 50%). The following tables summarize the reported IC50 values for several cimigenol glycosides, providing a comparative view of their potency.

Table 1: IC50 Values of Cimigenol Glycosides in Human Breast Cancer Cell Line MDA-MB-453 [2]

| Compound Code | Chemical Name | Molecular Weight | IC50 (µg/ml) | IC50 (µM) |

| A1 | Cimigenol 3-O-β-D-xylopyranoside | 620 | 6 | 9.7 |

| C2 | (22R)-22-hydroxycimigenol 3-O-β-D-xylopyranoside | 636 | 29 | 45.6 |

| d6 | 24-epi-7,8-didehydrocimigenol 3-O-β-D-xylpyranoside | 618 | 7.2 | 11.7 |

| d8 | 12 β-hydroxycimigenol 3-O-α-L-arabinopyranoside | 636 | 55 | 86.5 |

| d10 | 24-O-acetylisodahurinol 3-O-α-L-arabinopyranoside | 684 | 17 | 24.9 |

| d11 | 7,8-didehydrocimigenol 3-O-β-D-xylopyranoside | 596 | 7.2 | 12.1 |

| d13 | 25-acetyl-7,8-didehydrocimigenol 3-O-β-D-xylopyranoside | 638 | 3.2 | 5.0 |

| dE | 3-O-α-L-arabinopyranosyl cimigenol 15-O-β-D-glucopyranoside | 804 | 72 | 89.6 |

| Ac | Actein (β-D-xylopyranoside) | 676 | 5.7 | 8.4 |

Table 2: IC50 Values of Cimigenol Derivatives in Multiple Myeloma Cell Lines (24h Incubation) [3][4]

| Compound | Cell Line | IC50 (µg/mL) |

| 25-O-acetylcimigenol-3-O-α-l-arabinopyranoside (3) | NCI-H929 | > 25 |

| OPM-2 | > 25 | |

| U266 | > 25 | |

| 25-O-acetylcimigenol-3-O-β-d-xylopyranoside (4) | NCI-H929 | > 25 |

| OPM-2 | 19.5 | |

| U266 | > 25 | |

| 25-O-methylcimigenol-3-O-α-l-arabinopyranoside (7) | NCI-H929 | 12.4 |

| OPM-2 | 10.3 | |

| U266 | 13.5 | |

| 25-O-methylcimigenol-3-O-β-d-xylopyranoside (8) | NCI-H929 | 16.7 |

| OPM-2 | 16.2 | |

| U266 | 17.1 |

Table 3: IC50 Value of a Cimigenol Derivative in Human Liver Cancer Cell Line HepG2 [5]

| Compound | Cell Line | IC50 (µM) |

| 23-O-acetylcimigenol-3-O-beta-D-xylopyranoside | HepG2 | 16 |

Experimental Protocols

The evaluation of the cytotoxic activity of cimigenol glycosides involves a series of standard in vitro assays. The following are detailed methodologies for key experiments cited in the literature.

Cell Culture and Proliferation Assays

-

Cell Lines and Culture Conditions: Cancer cell lines such as MDA-MB-453 (human breast cancer), HepG2 (human liver cancer), and multiple myeloma cell lines (NCI-H929, OPM-2, U266) are commonly used. Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

-

MTT Assay: This colorimetric assay is used to assess cell viability.

-

Cells are seeded in 96-well plates at a specific density (e.g., 3 x 10³ cells/well) and allowed to adhere overnight[6].

-

The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 72 hours)[6].

-

Following treatment, an MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.

-

The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., isopropanol (B130326) or DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability[7].

-

-

Coulter Counter Assay: This method is used for direct cell counting to determine cell proliferation.

Apoptosis and Cell Cycle Analysis

-

Flow Cytometry: This technique is used to analyze the cell cycle distribution and quantify apoptosis.

-

Cells are treated with the compound of interest.

-

For cell cycle analysis, cells are harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye such as propidium (B1200493) iodide (PI).

-

For apoptosis detection, cells can be stained with Annexin V and PI.

-

The stained cells are then analyzed by a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) or the percentage of apoptotic cells[5].

-

-

AO/EB Staining: Acridine orange (AO) and ethidium (B1194527) bromide (EB) staining is a morphological assay to visualize apoptotic cells.

-

Treated cells are stained with a mixture of AO and EB.

-

Viable cells appear uniformly green, early apoptotic cells show bright green condensed chromatin, late apoptotic cells appear orange with condensed chromatin, and necrotic cells are uniformly orange-red.

-

The morphology is observed under a fluorescence microscope[5].

-

Western Blotting

Western blotting is employed to detect changes in the expression levels of specific proteins involved in signaling pathways.

-

Cells are treated with the test compound and then lysed to extract total proteins.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, PARP, Cdc2, Cyclin B)[5].

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Mechanisms of Action

Studies on cimigenol derivatives, such as 23-O-acetylcimigenol-3-O-beta-D-xylopyranoside, have elucidated their mechanism of action, which primarily involves the induction of apoptosis and cell cycle arrest[5].

Induction of Apoptosis

Cimigenol glycosides have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This is characterized by:

-

Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax[5]. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.

-

Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspases, which are the executioners of apoptosis.

-

PARP Cleavage: Activated caspases cleave key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis[5].

Cell Cycle Arrest

In addition to apoptosis, these compounds can induce cell cycle arrest, particularly at the G2/M phase[5]. This is often associated with the downregulation of key cell cycle regulatory proteins such as Cdc2 and Cyclin B[5].

Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: General experimental workflow for evaluating the cytotoxic activity of cimigenol glycosides.

Proposed Apoptotic Signaling Pathway

Caption: Proposed intrinsic apoptotic pathway induced by cimigenol glycosides in cancer cells.

Conclusion and Future Directions

The available evidence strongly suggests that cimigenol glycosides are a promising class of natural products with significant anticancer potential. The cytotoxic activity appears to be influenced by the substitution patterns on the triterpenoid scaffold, particularly at the C-25 position, where modifications like ethylation may enhance potency. The primary mechanism of action involves the induction of apoptosis through the mitochondrial pathway and cell cycle arrest at the G2/M phase.

For this compound specifically, further research is warranted to:

-

Determine its IC50 values across a broader panel of cancer cell lines.

-

Elucidate the precise molecular targets and signaling pathways it modulates.

-

Conduct in vivo studies to evaluate its efficacy and safety in animal models.

Such studies will be crucial in validating its potential as a lead compound for the development of novel anticancer therapeutics.

References

- 1. biocat.com [biocat.com]

- 2. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Structure-Guided Identification of Black Cohosh (Actaea racemosa) Triterpenoids with In Vitro Activity against Multiple Myeloma | MDPI [mdpi.com]

- 5. [Cytotoxicity and mechanism of 23-O-acetylcimigenol-3-O-beta-D-xylopyranoside on HepG2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 25-O-ethylcimigenol-3-O-beta-D-xylopyranoside: A Cytotoxic Cycloartane Triterpenoid Saponin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific literature on 25-O-ethylcimigenol-3-O-beta-D-xylopyranoside, a cycloartane (B1207475) triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Actaea asiatica. This document collates available quantitative data on its cytotoxic activity, details relevant experimental methodologies, and proposes a potential signaling pathway for its mechanism of action based on related compounds. The information is presented to support further research and drug development efforts centered on this natural product.

Introduction

This compound is a triterpenoid saponin belonging to the cycloartane class of natural products.[1][2] It has been isolated from the roots of Actaea asiatica, a plant used in traditional medicine.[1][2] Structurally, it is characterized by a 9,19-cycloartane skeleton with an ethyl ether at the C-25 position and a beta-D-xylopyranoside moiety attached at the C-3 position. Its molecular formula is C37H60O9, with a molecular weight of 648.87 g/mol .[3] Recent studies have highlighted its notable cytotoxic effects against human cancer cell lines, suggesting its potential as a lead compound for the development of novel anticancer agents.[4] This guide aims to consolidate the existing knowledge on this compound to facilitate future research.

Quantitative Data

The primary biological activity reported for this compound is its cytotoxicity against cancer cell lines. The following table summarizes the available quantitative data.

| Cell Line | Assay | IC50 (µM) | Reference |

| HepG2 (Human hepatocellular carcinoma) | MTT | 11.79 | Gao et al., 2006 |

| MCF-7 (Human breast adenocarcinoma) | MTT | 11.99 | Gao et al., 2006 |

Experimental Protocols

This section details the methodologies for the isolation, structural elucidation, and cytotoxicity assessment of this compound, based on published literature.

Isolation and Purification

The isolation of this compound from Actaea asiatica involves a multi-step extraction and chromatographic process. The following is a generalized protocol based on methods for similar compounds.

Detailed Steps:

-

Extraction: The air-dried and powdered roots of Actaea asiatica are extracted exhaustively with 95% ethanol at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which typically contains the triterpenoid saponins, is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, to yield several sub-fractions.

-

Semi-preparative HPLC: The fraction containing the target compound is further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) using a suitable mobile phase, such as acetonitrile-water, to yield pure this compound.

Structural Elucidation

The structure of this compound was established using a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and ether (C-O-C) groups.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure, including the stereochemistry. The ¹H and ¹³C NMR data for this compound are provided in the table below.

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | 31.9 | 0.88 (m), 1.05 (m) |

| 2 | 30.4 | 1.85 (m), 1.95 (m) |

| 3 | 88.9 | 3.20 (dd, J = 11.5, 4.0) |

| 4 | 40.4 | |

| 5 | 47.2 | 1.75 (m) |

| 6 | 21.2 | 1.50 (m), 1.60 (m) |

| 7 | 26.2 | 1.65 (m), 1.75 (m) |

| 8 | 48.0 | |

| 9 | 20.2 | |

| 10 | 26.2 | |

| 11 | 26.5 | 1.40 (m), 1.50 (m) |

| 12 | 35.5 | 1.90 (m), 2.00 (m) |

| 13 | 45.4 | |

| 14 | 48.8 | |

| 15 | 80.8 | 4.35 (d, J = 5.5) |

| 16 | 82.2 | 3.75 (d, J = 5.5) |

| 17 | 51.5 | 2.15 (m) |

| 18 | 18.2 | 0.95 (s) |

| 19 | 29.8 | 0.33 (d, J = 4.0), 0.55 (d, J = 4.0) |

| 20 | 35.8 | 1.70 (m) |

| 21 | 18.0 | 0.90 (d, J = 6.5) |

| 22 | 38.8 | 1.45 (m), 1.55 (m) |

| 23 | 27.2 | 1.35 (m), 1.45 (m) |

| 24 | 75.2 | 3.40 (t, J = 7.0) |

| 25 | 76.5 | |

| 26 | 24.8 | 1.20 (s) |

| 27 | 25.0 | 1.22 (s) |

| 28 | 28.1 | 1.00 (s) |

| 29 | 19.2 | 0.85 (s) |

| 30 | 15.8 | 0.98 (s) |

| OCH₂CH₃ | 58.5 | 3.50 (q, J = 7.0) |

| OCH₂CH₃ | 15.8 | 1.15 (t, J = 7.0) |

| Xyl-1' | 106.8 | 4.38 (d, J = 7.5) |

| Xyl-2' | 74.8 | 3.25 (m) |

| Xyl-3' | 78.0 | 3.35 (m) |

| Xyl-4' | 71.2 | 3.50 (m) |

| Xyl-5' | 66.8 | 3.15 (m), 3.85 (m) |

Cytotoxicity Assay

The cytotoxic activity of this compound is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Detailed Steps:

-

Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 hours). A control group with no treatment is also included.

-

MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT is added to each well. The plates are then incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Proposed Signaling Pathway

While the precise signaling pathway for this compound has not been elucidated, studies on other cytotoxic cycloartane triterpenoids from Actaea species suggest that they often induce apoptosis. A plausible mechanism of action, therefore, involves the induction of programmed cell death. Based on findings for related compounds, a hypothesized signaling pathway is presented below.

This proposed pathway suggests that this compound may interact with the cell membrane, leading to an increase in reactive oxygen species (ROS). This oxidative stress could then activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis. JNK activation can lead to mitochondrial dysfunction, characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in balance would trigger the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the downstream executioner caspase-3, ultimately resulting in apoptosis. It is important to note that this pathway is speculative and requires experimental validation for this specific compound.

Conclusion and Future Directions

This compound is a promising cytotoxic natural product with potential for development as an anticancer agent. The available data demonstrates its potent activity against hepatocellular carcinoma and breast cancer cell lines. This technical guide has summarized the current knowledge and provided detailed experimental frameworks to facilitate further investigation.

Future research should focus on:

-

Elucidating the precise mechanism of action: Validating the proposed apoptotic pathway and identifying the direct molecular targets of the compound.

-

In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.

-

Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety profile of the compound.

By addressing these key areas, the full therapeutic potential of this compound can be explored.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Actaticas A−G, Cycloartane Triterpenes From Actaea asiatica With Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Cytotoxic Cycloartane Triterpenes from the Aerial Parts of Actaea heracleifolia (syn. Cimicifuga heracleifolia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biosynthesis of Cimigenol Glycosides in Actaea asiatica: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of cimigenol (B190795) glycosides in Actaea asiatica. Cimigenol and its glycosidic derivatives are a class of cycloartane (B1207475) triterpenoids that exhibit a range of biological activities, making them of significant interest to the pharmaceutical and biotechnology sectors. This document details the putative biosynthetic pathway, summarizes the quantitative data of related compounds isolated from Actaea species, provides detailed experimental protocols for their extraction and analysis, and presents visual representations of the key pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals working on the natural product chemistry and biosynthesis of pharmacologically active compounds.

Introduction

Actaea asiatica H. Hara, a perennial herb belonging to the Ranunculaceae family, is a medicinal plant with a history of use in traditional medicine, particularly in China, for treating ailments such as headaches, sore throats, and rheumatic pain.[1][2] The rhizomes of this plant are a rich source of cycloartane triterpene glycosides, which are believed to be the primary bioactive constituents.[1][2] Among these, cimigenol and its glycosides are of particular interest due to their potential therapeutic applications.

The biosynthesis of these complex natural products involves a multi-step enzymatic pathway, starting from basic precursors and leading to the intricate cycloartane skeleton, which is then further modified by oxidation and glycosylation. While the complete biosynthetic pathway of cimigenol glycosides in Actaea asiatica has not been fully elucidated, research on this plant and closely related species such as Actaea racemosa (black cohosh) and the model plant Centella asiatica provides a solid foundation for a putative pathway. This guide aims to synthesize the available information to provide a detailed technical resource for advancing the study and potential biotechnological production of these valuable compounds.

Putative Biosynthesis of Cimigenol Glycosides

The biosynthesis of cimigenol glycosides in Actaea asiatica is proposed to follow the general pathway of triterpenoid (B12794562) saponin (B1150181) biosynthesis, which can be divided into three main stages: the formation of the isoprene (B109036) precursor, the cyclization of the triterpene backbone, and the subsequent modifications of the backbone.

Formation of the Isoprene Precursor

The biosynthesis begins with the production of the five-carbon isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, two distinct pathways can produce these precursors: the mevalonate (B85504) (MVA) pathway, which primarily occurs in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. While both pathways can contribute to the isoprenoid pool, the MVA pathway is generally considered the primary route for the biosynthesis of triterpenoids in the cytoplasm.[3]

Cyclization of the Triterpene Backbone

Two molecules of farnesyl pyrophosphate (FPP), which are formed from the condensation of IPP and DMAPP units, are joined head-to-head to form squalene (B77637). This reaction is catalyzed by squalene synthase (SQS). Squalene then undergoes epoxidation to form 2,3-oxidosqualene (B107256) by the action of squalene epoxidase (SQE). The crucial cyclization step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In the case of cimigenol, a cycloartenol (B190886) synthase (CAS) is proposed to cyclize 2,3-oxidosqualene to the cycloartane skeleton, cycloartenol.

Post-Cyclization Modifications

Following the formation of the cycloartenol backbone, a series of post-cyclization modifications occur, which are responsible for the vast diversity of triterpenoid structures. These modifications are primarily catalyzed by two large enzyme families: cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs).

-

Oxidation: CYP450s introduce hydroxyl groups and other oxidative modifications at various positions on the cycloartane skeleton. These modifications are critical for the biological activity of the final compounds.

-

Glycosylation: UGTs catalyze the attachment of sugar moieties to the triterpenoid aglycone. The type and position of the sugar attachments significantly influence the solubility, stability, and bioactivity of the resulting glycosides.

The proposed biosynthetic pathway leading to cimigenol glycosides is depicted in the following diagram:

Caption: Putative biosynthetic pathway of cimigenol glycosides in Actaea asiatica.

Quantitative Data of Cycloartane Triterpenoids in Actaea Species

| Compound | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Cimiracemoside | Rhizome | 0.80 - 1.39 | HPLC | [4] |

| Deoxyactein | Rhizome | 0.47 - 0.92 | HPLC | [4] |

| Actein | Rhizome | 10.41 - 13.69 | HPLC | [4] |

| Cimigenol-3-O-α-L-arabinopyranoside | Rhizome | Abundant | HPLC-ELSD/qTOF-MS | [5] |

| Cimigenol-3-O-β-D-xylopyranoside | Rhizome | Abundant | HPLC-ELSD/qTOF-MS | [5] |

Note: The term "Abundant" indicates that these compounds are major constituents, but specific quantitative values were not provided in the cited reference.

Experimental Protocols

The following section details the methodologies for the extraction, isolation, and structural elucidation of cycloartane triterpenes from Actaea asiatica, based on published research.[1][2]

Extraction and Isolation of Cycloartane Triterpenes

This protocol describes a general procedure for the extraction and fractionation of triterpene glycosides from the rhizomes of Actaea asiatica.

References

- 1. Cycloartane Triterpenes from the Aerial Parts of Actaea racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Integrated metabolome and transcriptome analysis identifies candidate genes involved in triterpenoid saponin biosynthesis in leaves of Centella asiatica (L.) Urban [frontiersin.org]

- 3. Actaeaepoxide 3-O-beta-D-xylopyranoside, a new cycloartane glycoside from the rhizomes of Actaea racemosa (Cimicifuga racemosa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cycloartane Triterpenes from the Aerial Parts of Actaea racemosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

In-Depth Technical Guide: 25-O-ethylcimigenol-3-O-beta-D-xylopyranoside

CAS Number: 914086-57-0

This technical guide provides a comprehensive overview of 25-O-ethylcimigenol-3-O-beta-D-xylopyranoside, a cycloartane (B1207475) triterpenoid (B12794562) glycoside of interest to researchers, scientists, and drug development professionals. The document details its physicochemical properties, biological activity, and relevant experimental protocols, supported by data tables and process diagrams.

Core Compound Information

This compound is a naturally occurring triterpenoid isolated from the roots of Actaea asiatica. It belongs to the class of cimigenol (B190795) glycosides, which are known for their diverse biological activities.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 914086-57-0 | [1] |

| Molecular Formula | C37H60O9 | [1][2] |

| Molecular Weight | 648.87 g/mol | [2] |

| Class | Triterpenoid Glycoside | |

| Natural Source | Actaea asiatica |

Biological Activity: Cytotoxicity

This compound has demonstrated notable cytotoxicity against human cancer cell lines, specifically the hepatocellular carcinoma cell line HepG2 and the breast cancer cell line MCF-7.[1][3] While the specific IC50 values for this compound are not detailed in the primary literature, data for a structurally related compound, Asiaticoside B, isolated from the same plant in the same study, are available and presented below for comparative purposes.[4]

Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) | Reference |

| Asiaticoside B | HepG2 | 9.74 | [4] |

| Asiaticoside B | MCF-7 | 8.32 | [4] |

| This compound | HepG2 | Notable cytotoxicity | [1][3] |

| This compound | MCF-7 | Notable cytotoxicity | [1][3] |

Experimental Protocols

Isolation from Actaea asiatica

The following is an adapted protocol for the isolation of this compound based on methodologies reported for similar compounds from Actaea asiatica.

Caption: Workflow for the isolation of this compound.

Methodology:

-

Extraction: The air-dried and powdered rhizomes of Actaea asiatica are extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which contains the triterpenoid glycosides, is collected.

-

Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of dichloromethane-methanol. Fractions are collected and analyzed by thin-layer chromatography.

-

Purification: Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Cytotoxicity Assay (MTT Assay)

The following is a general protocol for determining the cytotoxicity of this compound against HepG2 and MCF-7 cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: HepG2 or MCF-7 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubated for another 48 to 72 hours.

-

MTT Addition: After the incubation period, the culture medium is removed, and MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Inferred Signaling Pathway

While the specific signaling pathway for this compound has not been elucidated, studies on related cytotoxic cycloartane triterpenoids from Cimicifuga and Actaea species suggest a common mechanism of action involving the induction of apoptosis through the mitochondrial pathway.

Caption: Inferred apoptotic signaling pathway for cytotoxic cycloartane triterpenoids.

This proposed pathway suggests that this compound may activate the tumor suppressor protein p53, leading to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates the caspase cascade, ultimately leading to programmed cell death (apoptosis).

Synthesis

A specific, detailed synthesis protocol for this compound is not currently available in the peer-reviewed literature. The synthesis of such complex natural products is a significant challenge and would likely involve a multi-step process. The general approach would involve the synthesis of the aglycone (25-O-ethylcimigenol) followed by a glycosylation step to introduce the β-D-xylopyranoside moiety.

Conclusion

This compound is a promising cytotoxic agent with potential for further investigation in cancer research. This guide provides a foundational understanding of its properties and the methodologies for its study. Further research is warranted to determine its precise IC50 values, elucidate its specific mechanism of action, and develop a synthetic route for its production.

References

Methodological & Application

Application Notes and Protocols for 25-O-ethylcimigenol-3-O-beta-D-xylopyranoside In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-O-ethylcimigenol-3-O-beta-D-xylopyranoside is a cycloartane (B1207475) triterpene glycoside isolated from the roots and rhizomes of Actaea asiatica.[1][2] This natural product has demonstrated significant cytotoxic effects against human cancer cell lines, positioning it as a compound of interest for further investigation in oncology and drug discovery. These application notes provide a summary of its in vitro activity and detailed protocols for assessing its cytotoxic and potential apoptotic effects.

Biological Activity

In vitro studies have shown that this compound possesses notable cytotoxicity against the human hepatoma (HepG2) and breast cancer (MCF-7) cell lines.[1][2] While the precise mechanisms of action are still under full investigation, the cytotoxic profile of structurally similar compounds suggests a potential role in inducing apoptosis and causing cell cycle arrest.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound and a Structurally Related Compound

| Compound | Cell Line | IC50 Value | Reference |

| This compound | HepG2 | Data not available | [1][2] |

| This compound | MCF-7 | Data not available | [1][2] |

| 23-O-acetylcimigenol-3-O-beta-D-xylopyranoside | HepG2 | 16 µM | [3] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

Materials:

-

HepG2 or MCF-7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 or MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. A series of dilutions should be prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

-

Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to investigate if the cytotoxic effects of the compound are associated with cell cycle arrest at specific phases.

Materials:

-

Treated and untreated cells

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the compound at relevant concentrations for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Putative Signaling Pathway and Experimental Workflow

Based on the mechanism of the structurally similar compound, 23-O-acetylcimigenol-3-O-beta-D-xylopyranoside, it is hypothesized that this compound may induce apoptosis through the intrinsic pathway and cause G2/M cell cycle arrest.

Caption: A general experimental workflow for evaluating the in vitro effects of this compound.

Caption: A putative signaling pathway for this compound-induced apoptosis and cell cycle arrest based on structurally similar compounds.

References

Application Notes and Protocols for Determining the Cytotoxicity of 25-O-ethylcimigenol-3-O-beta-D-xylopyranoside using an MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-O-ethylcimigenol-3-O-beta-D-xylopyranoside is a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Actaea asiatica.[1][2] Triterpenoid glycosides from the genus Cimicifuga (now often classified under Actaea) have garnered significant interest for their diverse pharmacological activities, including cytotoxic effects against various cancer cell lines. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for quantifying the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The protocol is specifically tailored for use with adherent cancer cell lines such as the human hepatocellular carcinoma cell line (HepG2) and the human breast adenocarcinoma cell line (MCF-7), against which this compound has shown notable activity.[3]

The MTT assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Data Presentation

| Compound/Extract | Cell Line | IC50 Value | Reference |

| 23-O-acetylcimigenol-3-O-beta-D-xylopyranoside | HepG2 | 16 µM | [4][5][6] |

| Triterpene glycoside fraction from Cimicifuga racemosa | MCF-7 | 59.3 µg/ml | [7] |

Note: The provided IC50 value for HepG2 cells is for a closely related analogue, 23-O-acetylcimigenol-3-O-beta-D-xylopyranoside. This data can be used as a preliminary guide for designing dose-response experiments for this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials and Reagents

-

This compound

-

Human cancer cell lines (e.g., HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM or MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

-

Humidified incubator (37°C, 5% CO2)

Procedure

1. Cell Seeding:

-

Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

-

Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well).

-

Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of treatment, prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. It is advisable to perform a preliminary range-finding experiment (e.g., 0.1, 1, 10, 50, 100 µM).

-

Carefully remove the medium from the wells of the 96-well plate.

-

Add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (cells with fresh medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay:

-

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.

4. Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism, Microsoft Excel).

Visualization of Experimental Workflow